Substitution Pattern Differentiation: 4-Fluorophenyl at Pyrazole C-4 vs. Celecoxib and SC-560
Celecoxib places the 4-methylphenyl group at the pyrazole 5-position; SC-560 places the 4-chlorophenyl group at the pyrazole 5-position and a 4-methoxyphenyl at N-1 [1][2]. In contrast, 2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol carries a 4-fluorophenyl substituent at the pyrazole 4-position (C-4), while the 5-methoxy-2-hydroxyphenyl group is attached at C-3—a regioisomeric arrangement not represented in any marketed COX-2 or COX-1 inhibitor .
| Evidence Dimension | Pyrazole substitution regiochemistry |
|---|---|
| Target Compound Data | 4-(4-fluorophenyl) at pyrazole C-4; 5-methoxy-2-hydroxyphenyl at pyrazole C-3; methyl at C-5 |
| Comparator Or Baseline | Celecoxib: 4-methylphenyl at C-5, trifluoromethyl at C-3, benzenesulfonamide at N-1. SC-560: 4-chlorophenyl at C-5, trifluoromethyl at C-3, 4-methoxyphenyl at N-1 |
| Quantified Difference | Unique 1,3,4,5-tetrasubstitution pattern; not replicated in any FDA-approved COX inhibitor |
| Conditions | Structural analysis by 2D molecular topology comparison |
Why This Matters
Procurement decisions for SAR libraries require explicit documentation of regioisomeric uniqueness, as even positional isomers of pyrazole derivatives can exhibit order-of-magnitude differences in target binding affinity.
- [1] Penning TD, Talley JJ, Bertenshaw SR, et al. J Med Chem. 1997;40(9):1347-1365. [Celecoxib: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide]. View Source
- [2] Smith CJ, Zhang Y, Koboldt CM, et al. Proc Natl Acad Sci USA. 1998;95(22):13313-13318. [SC-560: 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole]. View Source
